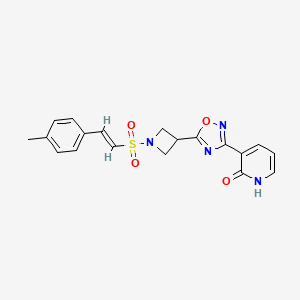
(E)-3-(5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H18N4O4S and its molecular weight is 398.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-3-(5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one, with CAS number 1396893-30-3, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a pyridine ring, an oxadiazole moiety, and a sulfonyl group attached to an azetidine unit. The aim of this article is to provide a comprehensive overview of its biological activity based on current research findings.
| Property | Value |
|---|---|
| Molecular Formula | C19H18N4O4S |
| Molecular Weight | 398.4 g/mol |
| CAS Number | 1396893-30-3 |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities. The following sections detail the findings related to its antibacterial and anticancer properties.
Antibacterial Activity
Several studies have evaluated the antibacterial potential of oxadiazole derivatives. For instance, compounds containing the oxadiazole structure have shown significant inhibitory effects against various bacterial strains including Pseudomonas aeruginosa and Escherichia coli. In vitro assays revealed minimum inhibitory concentration (MIC) values as low as 0.21 µM for certain derivatives, indicating strong antibacterial activity comparable to established antibiotics like ciprofloxacin .
Key Findings:
- MIC Values: Some derivatives showed MIC values ranging from 0.21 µM to higher concentrations depending on the specific structural modifications.
- Mechanism of Action: Molecular docking studies suggest that these compounds interact with key bacterial enzymes such as DNA gyrase and MurD, forming multiple hydrogen bonds and stabilizing interactions that inhibit bacterial growth .
Anticancer Activity
The anticancer potential of related compounds has also been explored. For example, structural analogs with similar functional groups have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Case Studies:
- Cell Line Studies: Compounds exhibiting structural similarities were tested on human cancer cell lines (e.g., HeLa and MCF-7), showing promising results in reducing cell viability.
- Molecular Mechanisms: Research indicated that some derivatives could inhibit key signaling pathways involved in cancer proliferation, such as the PI3K/Akt pathway.
Structure-Bioactivity Relationship
The biological activity of this compound can be attributed to its unique structural components:
- Pyridine Ring: Known for enhancing lipophilicity and facilitating cellular uptake.
- Oxadiazole Moiety: Contributes to the compound's ability to interact with biological targets effectively.
- Sulfonyl Group: Enhances solubility and may improve pharmacokinetic properties.
Propriétés
IUPAC Name |
3-[5-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-13-4-6-14(7-5-13)8-10-28(25,26)23-11-15(12-23)19-21-17(22-27-19)16-3-2-9-20-18(16)24/h2-10,15H,11-12H2,1H3,(H,20,24)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIKXFXAUQDSRC-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













